Product packaging for serinocyclin A(Cat. No.:)

serinocyclin A

Cat. No.: B1264728
M. Wt: 672.7 g/mol
InChI Key: RBBMDAKGTMLVAP-LPJTWDLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Serinocyclin A is a cyclic heptapeptide first isolated from conidia of the entomopathogenic fungus Metarhizium anisopliae . Its structure has been elucidated through mass spectrometric, NMR, and X-ray diffraction techniques, revealing a sequence of seven amino acids: 1-aminocyclopropane-1-carboxylic acid (Acc), hydroxyproline (Hyp), serine, γ-hydroxylysine (HyLys), β-alanine, and two more serine residues, forming a macrocyclic ring system . This compound is characterized by an absence of methyl groups, which is unusual among fungal peptides, and the presence of a charged lysyl side chain along with multiple hydroxyl groups, contributing to its polar nature . The biosynthetic gene cluster responsible for the production of this compound has been identified in Metarhizium robertsii as a nonribosomal peptide synthetase (NRPS) pathway . Research into its bioactivity has shown that this compound can induce a sublethal locomotory defect in mosquito larvae, suggesting a potential role in the insect-fungus interaction . This makes it a compound of interest for studies in insect pathology and the development of novel biocontrol agents. The crystal structure of this compound has been determined, confirming the absolute configuration of its constituent amino acids, which includes one D-serine residue among the three serine units . This product is intended for Research Use Only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44N8O12 B1264728 serinocyclin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H44N8O12

Molecular Weight

672.7 g/mol

IUPAC Name

(6S,9R,16R,19S,22S,24R)-16-[(2S)-4-amino-2-hydroxybutyl]-24-hydroxy-6,9,19-tris(hydroxymethyl)spiro[1,4,7,10,14,17,20-heptazabicyclo[20.3.0]pentacosane-3,1'-cyclopropane]-2,5,8,11,15,18,21-heptone

InChI

InChI=1S/C27H44N8O12/c28-5-1-13(39)7-15-21(42)29-6-2-20(41)30-16(10-36)22(43)32-18(12-38)24(45)34-27(3-4-27)26(47)35-9-14(40)8-19(35)25(46)33-17(11-37)23(44)31-15/h13-19,36-40H,1-12,28H2,(H,29,42)(H,30,41)(H,31,44)(H,32,43)(H,33,46)(H,34,45)/t13-,14+,15+,16+,17-,18-,19-/m0/s1

InChI Key

RBBMDAKGTMLVAP-LPJTWDLVSA-N

Isomeric SMILES

C1CNC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2C[C@H](CN2C(=O)C3(CC3)NC(=O)[C@@H](NC(=O)[C@H](NC1=O)CO)CO)O)CO)C[C@H](CCN)O

Canonical SMILES

C1CNC(=O)C(NC(=O)C(NC(=O)C2CC(CN2C(=O)C3(CC3)NC(=O)C(NC(=O)C(NC1=O)CO)CO)O)CO)CC(CCN)O

Synonyms

serinocyclin A

Origin of Product

United States

Isolation and Fungal Producers of Serinocyclin a

Discovery and Initial Isolation from Metarhizium anisopliae

Serinocyclin A was first discovered and isolated from the conidia of the entomopathogenic fungus Metarhizium anisopliae. Initial investigations using low-resolution electrospray ionization mass spectrometry (ESIMS) on crude methanolic extracts of M. anisopliae var. anisopliae (strain ARSEF #2575) revealed the presence of compounds with molecular weights corresponding to this compound (672 g/mol ) and the related serinocyclin B (656 g/mol ) nih.govrsc.org.

The structure of this compound was elucidated through a combination of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction techniques nih.govsemanticscholar.org. Its molecular formula was determined to be C27H44N8O12 nih.gov. The peptide sequence was established by NMR as cyclo-(Acc-Hyp-Ser1-HyLys-β-Ala-Ser2-Ser3) nih.govsemanticscholar.org. This structure is notable for containing three serine units, a hydroxyproline (B1673980) (Hyp), a β-alanine (β-Ala), and two uncommon non-proteinogenic amino acids: 1-aminocyclopropane-1-carboxylic acid (Acc) and γ-hydroxylysine (HyLys) nih.govsemanticscholar.org. Chiral amino acid analysis further revealed the presence of one (2S,4R)-Hyp, two L-Ser, and one D-Ser residue nih.govsemanticscholar.org. The D-Ser was located at the Ser2 position, and the absolute configuration of the HyLys unit was determined to be (2R,4S) through a crystal structure of the compound nih.govsemanticscholar.org.

Identification in Other Metarhizium Species (Metarhizium acridum, Metarhizium robertsii, Metarhizium brunneum)

Following its initial discovery, this compound has been identified in other species within the Metarhizium genus.

Metarhizium acridum : A strain of Metarhizium anisopliae var. acridum (now classified as Metarhizium acridum) was found to produce significantly higher quantities of this compound, approximately 5 to 10 times more, than the original M. anisopliae strain ARSEF #2575 nih.govrsc.org. This higher yield made the M. acridum strain the preferred source for the isolation and detailed characterization of the compound nih.govrsc.org.

Metarhizium robertsii : The biosynthetic gene cluster responsible for the production of this compound has been identified in Metarhizium robertsii. This finding strongly suggests the capability of this species to produce the compound. Serinocyclins were initially detected in the conidia of M. robertsii strain ARSEF 2575, which was previously classified as M. anisopliae .

Metarhizium brunneum : The production of this compound by Metarhizium brunneum has been confirmed. Studies have shown that the genes related to serinocyclin biosynthesis are expressed during the in-vitro saprophytic growth of this fungus nih.gov. This indicates that the compound is actively produced under these conditions.

Presence as a Putative Metabolite in Other Fungal Genera (Aspergillus affinis, Trichoderma species)

The potential for this compound production extends beyond the Metarhizium genus.

Aspergillus affinis : Genomic analysis of a marine strain of Aspergillus affinis (CMG 70) has revealed the presence of a biosynthetic gene cluster (BGC) with 100% similarity to the known BGC for this compound nih.gov. This genomic evidence strongly suggests that A. affinis has the genetic machinery to synthesize this anti-insect compound nih.gov.

Trichoderma species : To date, there is no direct scientific literature confirming the isolation or production of this compound from any Trichoderma species. While Trichoderma are well-known producers of a wide array of secondary metabolites, this compound has not been identified among them.

Methodological Considerations for Natural Product Isolation from Fungi

The isolation of this compound from fungal sources involves a series of established techniques for natural product extraction and purification. These methods are broadly applicable to the isolation of other fungal secondary metabolites.

Extraction : The initial step typically involves solvent extraction from the fungal biomass (e.g., conidia or mycelia). Methanol is a commonly used solvent for this purpose, as was the case in the initial discovery of this compound nih.govrsc.org. Other modern extraction techniques that can be employed for natural products include ultrasound-assisted extraction, microwave-assisted extraction, and supercritical fluid extraction, which can offer higher yields and shorter extraction times . The choice of solvent is critical and is often based on the polarity of the target compound rsc.org.

Purification : After the initial extraction, the crude extract contains a mixture of various compounds. Purification is necessary to isolate the target natural product. A common technique is chromatography . For this compound, the target compounds were first eluted together on Sephadex LH-20, a size-exclusion chromatography resin nih.gov. This was followed by preparative High-Performance Liquid Chromatography (HPLC) to yield highly pure this compound nih.gov. Other chromatographic methods such as Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are also widely used in natural product purification .

Structural Elucidation : Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques. For this compound, these included Electrospray Ionization Mass Spectrometry (ESIMS) for determining the molecular weight and formula, Nuclear Magnetic Resonance (NMR) spectroscopy for establishing the peptide sequence and stereochemistry, and X-ray crystallography for confirming the absolute configuration of its constituent amino acids nih.govsemanticscholar.org.

Fungal Producers of this compound

Fungal Genus Fungal Species Evidence of Production
Metarhizium Metarhizium anisopliae Initial discovery and isolation nih.govrsc.orgsemanticscholar.org
Metarhizium acridum High-yield producer nih.govrsc.org
Metarhizium robertsii Biosynthetic gene cluster identified
Metarhizium brunneum Confirmed production during saprophytic growth nih.gov
Aspergillus Aspergillus affinis Putative producer based on genomic evidence nih.gov

Amino Acid Composition of this compound

Amino Acid Abbreviation Notes
1-aminocyclopropane-1-carboxylic acid Acc Uncommon non-proteinogenic amino acid nih.govsemanticscholar.org
Hydroxyproline Hyp (2S,4R) configuration nih.govsemanticscholar.org
Serine Ser Three units present (two L-Ser, one D-Ser) nih.govsemanticscholar.org
γ-hydroxylysine HyLys Uncommon non-proteinogenic amino acid with (2R,4S) configuration nih.govsemanticscholar.org

Table of Compound Names Mentioned

Compound Name
This compound
Serinocyclin B
1-aminocyclopropane-1-carboxylic acid
Hydroxyproline
Serine
γ-hydroxylysine

Comprehensive Structural Elucidation of Serinocyclin a

Primary Structure Determination: Cyclic Heptapeptide (B1575542) Architecture

The primary structure of a protein or peptide is the linear sequence of its amino acid residues. savemyexams.com In the case of serinocyclin A, a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy established its nature as a cyclic heptapeptide. acs.orgnih.gov High-resolution electrospray ionization mass spectrometry (HRESIMS) data were consistent with a molecular formula of C₂₇H₄₄N₈O₁₂. acs.org

The precise sequence of the seven amino acid residues in the cyclic structure was determined through extensive 2D NMR experiments, including HSQC and HMBC. researchgate.net The established peptide sequence for this compound is cyclo-(Acc-Hyp-Ser1-HyLys-β-Ala-Ser2-Ser3). acs.orgnih.gov This cyclic arrangement is a key feature of its molecular architecture.

Identification of Nonproteinogenic Amino Acid Constituents

A notable feature of this compound is the presence of several nonproteinogenic amino acids, which are amino acids not found among the 20 common protein-coding amino acids. acs.orgd-nb.info These unusual residues are hallmarks of non-ribosomal peptide synthesis. acs.org

One of the uncommon nonproteinogenic amino acids identified in this compound is 1-aminocyclopropane-1-carboxylic acid (Acc). acs.orgnih.gov This cyclic amino acid is a distinctive component of the peptide's structure.

This compound contains γ-hydroxylysine (HyLys), another nonproteinogenic amino acid. acs.orgnih.gov This is a hydroxylated derivative of the essential amino acid lysine (B10760008). The presence of this residue contributes to the polar nature of the molecule. acs.org

Unlike the more common α-amino acids, this compound incorporates β-alanine (β-Ala). acs.orgnih.gov In β-alanine, the amino group is attached to the β-carbon, the second carbon from the carboxyl group.

Hydroxyproline (B1673980) (Hyp), a hydroxylated form of proline, is also a constituent of this compound. acs.orgnih.gov This amino acid is known for its role in the structure of collagen. savemyexams.com

Stereochemical Assignments of Chiral Centers

The analysis indicated the presence of one (2S,4R)-Hyp, two L-Ser residues, and one D-Ser residue. acs.orgnih.gov A crystal structure of this compound established the position of the D-Ser at the Ser2 position. acs.orgnih.gov Furthermore, the absolute configuration of the γ-hydroxylysine (HyLys) unit was determined to be (2R,4S). acs.orgnih.govd-nb.infobeilstein-journals.org

Advanced Spectroscopic and Crystallographic Analyses for Structural Confirmation

The definitive structure of this compound was established through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction analysis. acs.org

NMR spectroscopy was a cornerstone in deciphering the complex structure of this compound. uni-halle.desigmaaldrich.comebsco.com A suite of one- and two-dimensional NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, provided detailed insights into the molecule's connectivity and the chemical environment of each atom. acs.orgacs.org

The peptidic nature of the compound was confirmed by the presence of key cross-peaks in the dqCOSY spectrum, which correlated signals in the amide region with those in the α-methine region. acs.org The interpretation of the NMR spectra was initially complicated by a singlet at δH 8.53, which was later identified as a formate (B1220265) ion that had formed a salt with the molecule during the extraction process. acs.org

Key findings from the NMR analysis include the identification of several non-proteinogenic amino acids, such as 1-aminocyclopropane-1-carboxylic acid (Acc) and γ-hydroxylysine (HyLys). researchgate.netbeilstein-journals.org The presence of the cyclopropyl (B3062369) ring of the Acc residue was suggested by a unique set of signals from two pairs of methylene (B1212753) protons attached to adjacent carbons. acs.org The final peptide sequence was established as cyclo-(Acc-Hyp-Ser1-HyLys-β-Ala-Ser2-Ser3). researchgate.netacs.orgnih.gov

Table 1: 1H and 13C NMR Spectroscopic Data for this compound

Atom 13C Chemical Shift (δC) 1H Chemical Shift (δH, mult., J in Hz)
Acc
α-C 37.5 -
β-C 13.5, 12.9 0.7-1.6 (m)
Amide H - 8.53 (s)
Hyp
γ-C 66.8
Ser1
β-C 60.8
HyLys
γ-C 71.1
Ser2
β-C 62.8
Ser3
β-C 64.9
Formate
C 169.3
H - 8.53 (s)

Data sourced from multiple spectroscopic analyses. acs.orgacs.org

Mass spectrometry played a crucial role in determining the molecular formula and confirming the elemental composition of this compound. globalresearchonline.net High-resolution electrospray ionization mass spectrometry (HRESIMS) data for this compound were consistent with a molecular formula of C27H44N8O12. acs.org Low-resolution ESIMS analysis of crude extracts initially showed signals for pseudomolecular ions with molecular weights of 672, which corresponds to this compound. acs.orgacs.org

Further analysis using ESIMS after deuterium (B1214612) exchange in CH3OD indicated the presence of 13 exchangeable protons. acs.org In positive-ion mode ESIMS, this compound was observed as pseudomolecular ions [M+H]+, [M+Na]+, and [M+K]+ at m/z 673, 695, and 711, respectively. asm.org

Table 2: Mass Spectrometry Data for this compound

Ion m/z (Observed)
[M+H]+ 673
[M+Na]+ 695
[M+K]+ 711

Data obtained from positive-ion electrospray ionization mass spectrometry. asm.org

The absolute configuration of all stereocenters in this compound was definitively established through single-crystal X-ray diffraction analysis. researchgate.netnih.gov This powerful technique provided a three-dimensional model of the molecule, confirming the planar and cyclic nature of the peptide backbone. acs.org

The crystal structure revealed the precise arrangement of the amino acid residues, including the position of the D-Ser residue at the Ser2 position and the absolute configuration of the γ-hydroxylysine (HyLys) unit as (2R, 4S). researchgate.netnih.gov Furthermore, the X-ray data confirmed the presence of a formate ion adjacent to the ε-amine group of the HyLys residue, corroborating the findings from the NMR analysis. acs.org The three-dimensional structure determined by X-ray crystallography was found to be in close agreement with the solution structure inferred from ROESY NMR data. acs.org

Comparative Structural Analysis with Serinocyclin B

Serinocyclin B is a closely related cyclic heptapeptide that was co-isolated with this compound from Metarhizium anisopliae. researchgate.netnih.gov The primary structural difference between the two compounds lies in a single amino acid substitution.

In this compound, the fifth residue in the cyclic sequence is a γ-hydroxylysine (HyLys). researchgate.netacs.org In contrast, serinocyclin B contains a lysine (Lys) residue at this position. researchgate.netnih.gov This substitution results in a difference in molecular weight, with serinocyclin B having a molecular weight of 656, compared to 672 for this compound. acs.org

Chiral amino acid analysis revealed that both this compound and B contain one (2S, 4R)-hydroxyproline, two L-serine residues, and one D-serine residue. researchgate.netnih.govacs.org The lysine found in the hydrolyzate of serinocyclin B was determined to have a D-configuration. researchgate.netacs.orgnih.gov The structural similarity between the two molecules is high, with the only change being the hydroxylation of the lysine side chain in this compound.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Serinocyclin B
1-aminocyclopropane-1-carboxylic acid
γ-hydroxylysine
Hydroxyproline
β-alanine
Serine
Lysine

Molecular Genetics and Biosynthesis of Serinocyclin a

Nonribosomal Peptide Synthetase (NRPS) Mediated Biosynthesis

The biosynthesis of serinocyclin A is mediated by a large, multifunctional enzyme known as a Nonribosomal Peptide Synthetase (NRPS). nih.govnih.gov Unlike ribosomal protein synthesis, which uses mRNA as a template, NRPS enzymes function as protein templates themselves. researchgate.netacs.org These enzymatic assembly lines are organized into modules, where each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. researchgate.netacs.org This mechanism is common in fungi for the production of a wide array of secondary metabolites, including peptides and depsipeptides. plos.orgnih.gov The complex structure of this compound, which includes non-standard amino acids and specific stereochemistry, is a hallmark of NRPS-mediated synthesis. researchgate.net

Identification and Characterization of the Serinocyclin Biosynthetic Gene Cluster (BGC)

In fungi, the genes required for the biosynthesis of a specific secondary metabolite are often physically linked together in the genome in what is known as a Biosynthetic Gene Cluster (BGC). nih.govresearchgate.netoup.com This arrangement facilitates the co-regulation of all the genes necessary to produce the final compound. The identification of the serinocyclin BGC was pivotal in understanding its formation.

The breakthrough in identifying the genetic basis for this compound production came from targeted gene disruption studies. nih.govnih.gov Researchers targeted a putative NRPS gene, named MaNPS1 (also known as SerS or NPS1), in Metarhizium anisopliae for disruption using a technique called Agrobacterium tumefaciens-mediated transformation. nih.govresearchgate.net

Chemical analysis of the resulting mutants revealed that while control strains produced serinocyclins, these compounds were completely undetectable in the ΔManps1 mutant strains. nih.govnih.govau.dkresearchgate.net Further investigation showed that serinocyclins were specifically present in the conidia (asexual spores) of the wild-type fungus. nih.govau.dk The production of other secondary metabolites, such as the depsipeptide destruxins, was not affected in the ΔManps1 mutants, demonstrating the specific role of the MaNPS1 enzyme in serinocyclin biosynthesis. nih.govnih.govresearchgate.net These findings provided conclusive evidence that the MaNPS1 gene encodes the serinocyclin synthetase. nih.govnih.gov

The serinocyclin biosynthetic gene cluster has been identified and cataloged in genomic databases. In the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database, it is designated as BGC0001240. oup.comsecondarymetabolites.orgu-tokyo.ac.jp The cluster was identified in the genome of Metarhizium robertsii (a species closely related to and often used interchangeably with M. anisopliae in literature) and is located on scaffold JELW01000052.1, spanning nucleotides 89,511 to 118,026. secondarymetabolites.org Similar BGCs have also been predicted in the genomes of other Metarhizium species, such as Metarhizium brunneum. researchgate.netresearchgate.net

The core of the cluster is the MaNPS1 gene, which encodes the large NRPS enzyme. As is typical for BGCs, other genes potentially involved in transport or regulation may be located nearby. nih.govsecondarymetabolites.org

Table 1: Genes in the Serinocyclin Biosynthetic Gene Cluster (BGC0001240)

Gene Locus Tag Protein ID Putative Function Type
X797_010654 EXU96269.1 Serinocyclin synthetase NPS1 Core Biosynthetic

Data sourced from MIBiG and NCBI databases. secondarymetabolites.orgu-tokyo.ac.jp

Enzymatic Pathways and Proposed Biosynthetic Intermediates

The MaNPS1 enzyme assembles this compound from its constituent amino acid precursors. This compound is a cyclic heptapeptide (B1575542) with the sequence cyclo-(Acc-Hyp-Ser1-HyLys-β-Ala-Ser2-Ser3). researchgate.netacs.org The biosynthesis proceeds through a series of steps catalyzed by the seven modules of the MaNPS1 NRPS. Each module selects, activates (as an aminoacyl adenylate), and tethers its specific substrate to a thiolation (T) domain. A condensation (C) domain then catalyzes peptide bond formation between the substrates on adjacent modules.

The constituent amino acids of this compound are notable for their diversity and include non-proteinogenic residues.

Table 2: Amino Acid Constituents of this compound

Position Amino Acid Abbreviation Notes
1 1-aminocyclopropane-1-carboxylic acid Acc Non-proteinogenic
2 (2S,4R)-Hydroxyproline Hyp Non-proteinogenic
3 L-Serine Ser1 Proteinogenic
4 (2R,4S)-γ-hydroxylysine HyLys Non-proteinogenic
5 β-Alanine β-Ala Non-proteinogenic
6 D-Serine Ser2 D-amino acid
7 L-Serine Ser3 Proteinogenic

Data sourced from Krasnoff et al., 2007. researchgate.net

The proposed pathway involves the sequential assembly of these seven amino acids into a linear peptide tethered to the enzyme. The final step is a cyclization reaction, catalyzed by a terminal thioesterase (TE) domain, which releases the completed cyclic peptide from the enzyme. Phylogenetic analysis of the adenylation (A) domains, which are responsible for substrate recognition, shows that six of the seven domains in MaNPS1 are evolutionarily related to those found in ergot alkaloid biosynthesis pathways. researchgate.net

Biological Activities and Mechanistic Studies of Serinocyclin a

Evaluation of Antimicrobial and Antifungal Properties

Despite its potent effect on mosquito larvae, research has indicated that serinocyclin A does not possess significant antimicrobial or antifungal activity. researchgate.netasm.org This lack of broad-spectrum antibiotic properties suggests a more specialized biological role for the compound. researchgate.net Its activity appears to be targeted towards specific physiological processes in certain invertebrates rather than general toxicity to microbial life.

Theoretical and Computational Studies of Biological Interactions

Due to the limited information available from direct experimental studies on the specific molecular interactions of this compound, this section remains speculative and highlights areas for future research.

In Silico Binding Affinity with Xenobiotic Detoxification Enzymes (e.g., Glutathione (B108866) S-Transferase)

Currently, there is no published research specifically detailing the in silico binding affinity of this compound with glutathione S-transferase or other xenobiotic detoxification enzymes. Computational docking and molecular dynamics simulations would be valuable tools to predict potential interactions and understand if this compound can bind to and possibly inhibit these enzymes, which are crucial for detoxifying foreign compounds in many organisms.

Predicted Interactions with Other Metabolic Pathways

The precise metabolic pathways affected by this compound are not yet fully understood. asm.org Given its effect on mosquito larval locomotion, it is plausible that it interacts with neuromuscular signaling pathways. The disruption of directional movement suggests a potential interference with neurotransmitter receptors or ion channels involved in coordinating muscle contractions for swimming. However, without direct experimental evidence or computational modeling, these remain as hypotheses for future investigation.

Comparative Biological Activity with Other Fungal Secondary Metabolites

This compound is one of many secondary metabolites produced by Metarhizium species. frontiersin.orgnih.gov Its biological activity profile presents a distinct contrast to other well-known fungal compounds.

For instance, destruxins, another class of cyclic depsipeptides from Metarhizium, exhibit a wide range of biological activities including insecticidal, cytotoxic, and moderate antibiotic effects. beilstein-journals.orgnih.gov Unlike this compound, destruxins are known to be directly toxic to a variety of insects. asm.org

Beauvericin, produced by the fungus Beauveria bassiana, is another cyclic depsipeptide with potent insecticidal, antibacterial, and antifungal properties, in addition to cytotoxicity against human cell lines. beilstein-journals.orgnih.gov This broad activity spectrum is not observed with this compound. researchgate.net

The uniqueness of this compound's biological activity—inducing a specific locomotory defect without broad antimicrobial or insecticidal effects—suggests a specialized ecological role. researchgate.netasm.org It has been hypothesized that this compound may serve a protective function for the fungus in aquatic or humid environments. asm.org

Ecological and Evolutionary Context of Serinocyclin a

Role in Entomopathogenic Fungal-Insect Host Interactions

The role of serinocyclin A in the direct pathogenesis of insects by Metarhizium is nuanced and appears to be host-specific rather than that of a broad-spectrum virulence factor. Initial research on this compound, isolated from the conidia of Metarhizium anisopliae, demonstrated a distinct biological effect on mosquito larvae. researchgate.netnih.gov In laboratory assays, this compound induced a sublethal locomotory defect in these larvae, impairing their ability to swim. researchgate.netnih.govuni-goettingen.de This suggests a role in incapacitating certain hosts, potentially making them more susceptible to fungal infection or predation.

However, subsequent genetic studies have revealed that this compound is not a universal requirement for virulence. Molecular genetic analyses involving the targeted disruption of the nonribosomal peptide synthetase (NRPS) gene responsible for serinocyclin biosynthesis in Metarhizium robertsii (formerly M. anisopliae var. anisopliae strain ARSEF 2575) were conducted. uni-goettingen.deasm.org When the resulting mutants, which were incapable of producing serinocyclin, were tested against insect hosts such as the beet armyworm (Spodoptera exigua) and the Colorado potato beetle (Leptinotarsa decemlineata), no significant differences in pathogenicity were observed compared to the wild-type, serinocyclin-producing strains. uni-goettingen.deasm.org This indicates that this compound is not essential for causing disease in these particular insect species. uni-goettingen.de Furthermore, research has shown that the gene cluster responsible for serinocyclin biosynthesis is expressed during the fungus's saprophytic growth phase in vitro, but its expression was not detected during pathogenic growth on an insect host. researchgate.net

These findings collectively suggest that this compound is not a primary determinant of virulence across all insect hosts but may function as a specialized metabolite that affects the behavior or physiology of specific insects, such as mosquito larvae. nih.govuni-goettingen.de

Research Finding on this compoundHost OrganismObserved Effect
Bioassay with purified compoundMosquito larvaeSublethal locomotory defect (impaired swimming) researchgate.netnih.gov
Pathogenicity assay with gene-disrupted fungal mutant (ΔManps1)Beet armywormNo detectable difference in pathogenicity uni-goettingen.deasm.org
Pathogenicity assay with gene-disrupted fungal mutant (ΔManps1)Colorado potato beetleNo detectable difference in pathogenicity uni-goettingen.deasm.org

Contribution to Fungal Fitness and Survival in Natural Environments

The fact that the gene for serinocyclin synthesis is expressed during saprophytic growth suggests its primary role may lie outside the insect host, in the soil environment where Metarhizium spends a significant portion of its life cycle. researchgate.net In this context, this compound could function in mediating interactions with other soil microbes or in protecting the fungus from predation.

Furthermore, many Metarhizium species, including known serinocyclin producers, are not only pathogens but also endophytic symbionts of plants. frontiersin.orgresearchgate.net These fungi colonize plant roots, and this relationship can enhance plant growth and protect the plant from insect herbivores. frontiersin.orgmdpi.com Secondary metabolites produced by the endophytic fungus can deter feeding or negatively impact the development and fecundity of insects that consume the plant tissue. mdpi.com Therefore, this compound could contribute to the fungus's fitness indirectly by mediating this protective symbiosis with plants, which in turn provides the fungus with nutrients and a protected environment. researchgate.net

Significance of Presence in Fungal Conidia

A critical aspect of this compound's biology is its specific localization within the fungal conidia (spores). researchgate.netnih.gov The discovery of this compound and other complex metabolites like metacridamides specifically from conidia, rather than from the fungal mycelium or liquid culture broths, highlighted the spores as a significant reservoir of natural product diversity. nih.gov

The presence of a pre-formed bioactive compound on the conidia, which are the primary infective and dispersal units of the fungus, is highly significant. It means the compound can exert its effects immediately upon contact with an insect host's cuticle or within its environment, without the need for spore germination and active mycelial growth. asm.org This led researchers who identified the serinocyclin synthetase gene to describe the compound as a "peptide spore factor". asm.org This strategic placement suggests this compound may play a role in the very early stages of interaction, potentially as a signaling molecule, a defense compound against antagonistic microbes on the host cuticle, or as a factor that facilitates adhesion or weakens the host at the point of contact.

Evolutionary Divergence of Secondary Metabolite Production within Metarhizium Species

The production of secondary metabolites like this compound is a key feature subject to evolutionary pressures that have shaped the diversity within the Metarhizium genus. Comparative genomic studies reveal that the genomes of Metarhizium species show clear evidence of both conservation and divergent evolution of secondary metabolite gene clusters. nih.gov This evolutionary divergence often correlates with the fungus's host range and lifestyle. nih.govplos.org

The genus includes both host-specialist species, such as M. acridum which primarily infects locusts, and generalist species like M. robertsii and M. brunneum, which can infect hundreds of different insect species. plos.orgnih.gov Generalist species tend to have a larger and more diverse arsenal (B13267) of secondary metabolites, which is thought to facilitate adaptation to a wide variety of hosts and environments. plos.org In contrast, specialist species often exhibit reductive evolution, where genes for certain toxins or other metabolites that are not required for interacting with their specific host have been lost over time. nih.govasm.org

This compound fits within this evolutionary framework as a metabolite whose production may have been retained or selected for in generalist lineages that encounter a wider array of ecological challenges and hosts. The gene cluster for its production is an example of the complex secondary metabolic pathways that contribute to the chemical diversity of the genus. oup.com The variable importance of this compound as a virulence factor against different insects is a direct reflection of this evolutionary divergence, where the chemical tools of the fungus are tailored to the specific ecological niche and host spectrum of each species or strain. uni-goettingen.deasm.orgasm.org

Analogues and Derivatives of Serinocyclin a

Structural Variations: Serinocyclin B as a Natural Analogue

Serinocyclin A is not an isolated metabolite; it is co-produced by the entomopathogenic fungus Metarhizium anisopliae with a closely related natural analogue, serinocyclin B. nih.govbeilstein-journals.org The existence of serinocyclin B provides the first insight into the structural flexibility and the potential for modification of the serinocyclin scaffold.

The primary structural difference between this compound and serinocyclin B lies in a single amino acid residue. beilstein-journals.org this compound contains a γ-hydroxylysine (HyLys) residue, whereas serinocyclin B incorporates a lysine (B10760008) (Lys) residue at the same position. nih.govbeilstein-journals.org This substitution of a hydroxyl group for a hydrogen atom is the sole distinguishing feature between the two molecules. Both cyclic heptapeptides share the same core sequence of the other six amino acids: 1-aminocyclopropane-1-carboxylic acid (Acc), hydroxyproline (B1673980) (Hyp), two L-serine residues, one D-serine residue, and β-alanine. nih.gov

The discovery and characterization of serinocyclin B are significant as they offer a natural starting point for understanding which parts of the this compound molecule are critical for its biological activity. The comparison of the bioactivities of this compound and B can provide initial SAR data. For instance, this compound has been reported to cause a sublethal locomotory defect in mosquito larvae, while the specific activity of serinocyclin B has been less characterized in comparative studies. nih.gov

Table 1: Structural Comparison of this compound and Serinocyclin B

FeatureThis compoundSerinocyclin B
Molecular Formula C₂₇H₄₄N₈O₁₂C₂₇H₄₄N₈O₁₁
Molecular Weight 672.7 g/mol 656.7 g/mol
Peptide Sequence cyclo-(Acc-Hyp-Ser¹-HyLys -β-Ala-Ser²-Ser³)cyclo-(Acc-Hyp-Ser¹-Lys -β-Ala-Ser²-Ser³)
Distinguishing Residue γ-hydroxylysine (HyLys)Lysine (Lys)
Source Metarhizium anisopliaeMetarhizium anisopliae

Strategies for Synthetic Analogues and Structure-Activity Relationship Exploration

As of current scientific literature, the total synthesis of this compound or the synthesis of its artificial analogues has not been extensively reported. The exploration of synthetic analogues and the systematic study of structure-activity relationships (SAR) for this compound represent a promising and largely untapped area of research. Such studies are crucial to unlock the full therapeutic potential of this class of cyclic peptides.

The general strategies for generating synthetic analogues of cyclic peptides like this compound would likely involve established methods such as solid-phase peptide synthesis (SPPS) and solution-phase synthesis. encyclopedia.pubbiotage.com SPPS, in particular, offers a versatile platform for the efficient and modular assembly of a linear peptide chain on a resin support, followed by on-resin or off-resin cyclization to yield the final cyclic product. biotage.comcsic.es

Potential strategies for creating synthetic analogues of this compound to explore SAR could include:

Modification of the γ-hydroxylysine Residue: Given that the primary difference between the natural analogues this compound and B is the hydroxylation of the lysine residue, this position is a prime target for modification. Synthetic analogues could be created with varying substituents on the lysine side chain to probe the importance of the hydroxyl group for biological activity. For example, acetylation or methylation of the hydroxyl group could be explored. encyclopedia.pub

Amino Acid Substitution: Each of the seven amino acid residues in the this compound backbone could be systematically replaced with other natural or non-proteinogenic amino acids. encyclopedia.pub This would help to identify which residues are essential for maintaining the peptide's conformation and activity. For instance, the uncommon 1-aminocyclopropane-1-carboxylic acid (Acc) could be replaced with other cyclic amino acids to investigate the role of its conformational rigidity.

Stereochemical Modifications: this compound contains both L- and D-amino acids. The synthesis of diastereomers, where the stereochemistry of one or more amino acid residues is inverted, would be invaluable for understanding the three-dimensional structural requirements for its biological target interaction. beilstein-journals.org

Backbone Modifications: The peptide backbone itself could be altered, for example, by N-methylation of amide bonds to increase metabolic stability and membrane permeability. mdpi.com

The biological evaluation of these synthetic analogues would be a critical step in establishing a comprehensive SAR profile. By comparing the activity of the modified compounds to that of the parent this compound, researchers could delineate the key structural motifs responsible for its biological effects. This knowledge would be instrumental in the rational design of novel, more potent, and selective serinocyclin-based therapeutic agents.

Table 2: Potential Strategies for Generating Synthetic Analogues of this compound

StrategyRationalePotential Modifications
Side Chain Modification To investigate the role of specific functional groups.- Modification of the hydroxyl group of HyLys (e.g., acylation, etherification).- Alteration of the proline hydroxylation.
Amino Acid Scanning To identify key residues for activity and conformation.- Replacement of each residue with alanine (B10760859) (Alanine Scan).- Substitution with other natural or unnatural amino acids.
Stereochemical Inversion To probe the importance of 3D structure.- Synthesis of analogues with D-amino acids in place of L-amino acids, and vice versa.
Backbone Engineering To enhance stability and pharmacokinetic properties.- N-methylation of amide bonds.- Introduction of peptide bond isosteres.
Ring Size Modification To assess the impact of macrocycle conformation.- Synthesis of analogues with a larger or smaller peptide ring.

Advanced Research Methodologies in Serinocyclin a Investigations

Targeted Gene Deletion and Mutagenesis for Biosynthetic Pathway Elucidation

A pivotal approach in understanding the biosynthesis of serinocyclin A has been the use of targeted gene deletion and mutagenesis. This reverse genetics technique allows researchers to identify the specific genes responsible for the production of this secondary metabolite.

A landmark study in this area focused on the entomopathogenic fungus Metarhizium anisopliae. Researchers targeted a putative nonribosomal peptide synthetase (NPS) gene, designated MaNPS1, for disruption using Agrobacterium tumefaciens-mediated transformation (ATMT). nih.govnih.gov Chemical analysis of the resulting ΔMaNPS1 mutants revealed that they were unable to produce serinocyclins, while the wild-type control strains continued to produce the compounds in their conidia. nih.govnih.gov This provided conclusive evidence that the MaNPS1 gene encodes the serinocyclin synthetase, the multienzyme complex responsible for assembling the peptide backbone of this compound. nih.govnih.gov

Interestingly, the production of other secondary metabolites in M. anisopliae, such as the cyclic depsipeptide destruxins, was unaffected in the ΔMaNPS1 mutants, demonstrating the specificity of the MaNPS1 gene in the serinocyclin biosynthetic pathway. nih.govnih.gov This targeted gene disruption was the first of its kind for a secondary metabolite in M. anisopliae and was crucial in identifying this compound as a novel cyclic peptide spore factor. nih.govresearchgate.net Similar targeted gene deletion strategies have been employed in other fungi, such as Aspergillus fumigatus, to elucidate the function of other NRP synthetases, further highlighting the power of this technique in functional genomics. asm.org

Comparative Genomics and Metabolomics Approaches for Secondary Metabolite Discovery

The advent of high-throughput genome sequencing has enabled the use of comparative genomics and metabolomics to discover and analyze secondary metabolites like this compound across a wide range of fungal species. These approaches involve comparing the genomes of different fungi to identify biosynthetic gene clusters (BGCs) and correlating this genetic information with the chemical profiles (metabolomes) of the organisms.

Genome mining has revealed that the BGC for this compound is present in various fungal species beyond Metarhizium. For instance, a comparative genomic analysis of species within the Aspergillus section Circumdati identified a BGC with 100% similarity to the known this compound BGC. up.ac.za Similarly, the genome of Calonectria hawksworthii was also found to contain a serinocyclin biosynthetic gene cluster. tandfonline.com These findings suggest a wider distribution of the genetic potential to produce this compound among fungi than initially thought.

Comparative studies of different Metarhizium species have also provided insights into the evolution and diversity of secondary metabolite production. The genomes of the broad-spectrum insect pathogen Metarhizium anisopliae and the acridid-specific M. acridum were found to be highly syntenic. plos.org However, M. anisopliae possesses a larger number of genes related to secondary metabolism, including nonribosomal peptide synthetases like the one for serinocyclin. plos.org A comparative analysis of seven Metarhizium species further revealed both conserved and divergent evolution of secondary metabolite gene clusters, with the metabolic profiles correlating with fungal host specificity. nih.gov

The combination of genomics with metabolomics, often using techniques like liquid chromatography-mass spectrometry (LC-MS), allows for the direct linking of genes to their metabolic products. nih.govbiorxiv.orgbiorxiv.orgbiorxiv.org For example, a study on a Penicillium species utilized RNA-Seq and LC-MS to show that the expression of the this compound gene cluster was significantly higher in the wild-type strain compared to a ΔlaeA mutant, which is deficient in a global regulator of secondary metabolism. biorxiv.orgbiorxiv.org This integrated approach is a powerful tool for discovering novel natural products and understanding their regulation.

Table 1: Fungal Species with Identified this compound Biosynthetic Gene Clusters (BGCs)
Fungal SpeciesMethod of IdentificationReference
Metarhizium anisopliaeTargeted Gene Deletion & Comparative Genomics nih.govplos.org
Aspergillus affinisComparative Genomics up.ac.za
Calonectria hawksworthiiComparative Genomics tandfonline.com
Metarhizium brunneumComparative Genomics researchgate.netoup.com
Penicillium sp.Comparative Genomics & Transcriptomics biorxiv.orgbiorxiv.org

High-Resolution Spectroscopic Techniques for Metabolite Profiling

The identification, structural elucidation, and quantification of this compound have been heavily reliant on high-resolution spectroscopic techniques. These methods provide detailed information about the chemical structure and properties of the molecule.

The initial discovery and characterization of this compound from the conidia of Metarhizium anisopliae was accomplished through a combination of mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction. nih.govacs.org High-resolution mass spectrometry (HRESIMS) was used to determine the molecular formula of this compound. acs.org Extensive 1D and 2D NMR experiments, including ROESY, were employed to establish the peptide sequence and the three-dimensional solution structure of the compound. acs.org The absolute configuration of the amino acid residues, including the uncommon D-Ser, was determined through chiral amino acid analysis and ultimately confirmed by X-ray crystallography of a single crystal of this compound. nih.govacs.org

Metabolite profiling using liquid chromatography coupled with mass spectrometry (LC-MS), particularly with high-resolution instruments like quadrupole time-of-flight (Q-TOF) mass spectrometers, has become a standard method for detecting and quantifying this compound in complex fungal extracts. up.ac.zanih.govbiorxiv.org These techniques allow for the sensitive and specific detection of this compound and its analogs, such as serinocyclin B, in various fungal cultures and developmental stages. nih.govnih.gov For instance, LC-MS analysis was crucial in demonstrating the absence of this compound in the ΔMaNPS1 mutants of M. anisopliae. nih.govnih.gov Furthermore, untargeted metabolomics using LC-MS/MS has been applied to compare the metabolite profiles of different fungal strains and culture conditions, revealing the impact of factors like salinity on the production of secondary metabolites, including those related to the serinocyclin family. up.ac.za

Table 2: Spectroscopic Techniques Used in this compound Research
TechniqueApplicationKey FindingsReference
Mass Spectrometry (ESIMS, HRESIMS)Molecular weight and formula determinationEstablished the molecular formula of this compound nih.govacs.org
NMR Spectroscopy (1D and 2D)Structural elucidation, sequence determinationDetermined the amino acid sequence and 3D structure nih.govacs.orgcore.ac.ukbeilstein-journals.org
X-ray CrystallographyAbsolute configuration determinationConfirmed the absolute stereochemistry of amino acid residues nih.govacs.org
LC-MS/MSMetabolite profiling, quantification, and identificationDetected and quantified this compound in fungal extracts; confirmed its absence in mutants nih.govup.ac.zanih.govbiorxiv.org

Computational Chemistry and Molecular Docking Simulations for Interaction Prediction

While experimental approaches are fundamental, computational chemistry and molecular docking simulations are emerging as valuable tools for predicting the potential biological interactions of natural products like this compound. These in silico methods can provide insights into the molecular targets of a compound and guide further experimental validation.

One study utilized molecular docking to investigate the interaction of this compound and other secondary metabolites from entomopathogenic fungi with key human proteins involved in xenobiotic detoxification, namely human acetylcholine (B1216132) esterase, cytochrome P450, and glutathione (B108866) S-transferase. innovareacademics.in The simulations were performed using Molegro Virtual Docker. The results of this in silico analysis revealed that this compound exhibited the highest binding energy with glutathione S-transferase among the tested metabolites, suggesting a potential for interaction. innovareacademics.in This computational prediction indicates that this compound may have the ability to inhibit human metabolic pathways, a hypothesis that warrants further experimental investigation. innovareacademics.in

Although direct and extensive computational studies on this compound are still limited, the application of such methods is growing in natural product research. For instance, quantum chemical NMR calculations have been used in conjunction with experimental data to elucidate the structure of other complex microbial metabolites. core.ac.ukbeilstein-journals.org As computational power and algorithm accuracy increase, it is anticipated that these methods will play an increasingly important role in predicting the biological targets and mechanisms of action of this compound and other natural products, thereby accelerating the discovery of their potential applications.

Future Perspectives in Serinocyclin a Research

Elucidation of Precise Molecular Mechanisms of Action in Target Organisms

A primary focus for future research is to unravel the exact molecular basis for the biological activity of serinocyclin A. Current knowledge stems from observations of its effect on mosquito larvae, where it induces a distinct, sublethal locomotory defect. nih.gov

Detailed Research Findings: Exposure to this compound at an EC₅₀ of 59 ppm caused mosquito larvae to lose their ability to swim directionally. researchgate.netnih.gov While the larvae could still flex their abdomens, the coordinated movement required for normal propulsion was significantly impaired. researchgate.net High-speed video analysis suggests that in untreated larvae, a mechanism stabilizes the head, allowing for efficient rearward movement powered by abdominal thrusts. In larvae treated with this compound, this head stabilization appears to fail, leading to disordered and ineffective motion. researchgate.net It has been hypothesized that the compound may interfere with the function of the mouth brushes, which are involved in a slower "gliding" locomotion and could potentially play a role in stabilizing the head during rapid swimming. researchgate.net However, the precise molecular target of this compound remains unknown. The compound did not exhibit general antibacterial or antifungal activity in disk diffusion assays. researchgate.net

Future investigations should aim to:

Identify the specific protein receptor or ion channel that this compound binds to in mosquito larvae.

Conduct detailed electrophysiological and neurological studies to understand how the compound disrupts the neural pathways controlling locomotion.

Investigate the hypothesis that this compound's mode of action involves the mouth brushes or related neuromuscular systems. researchgate.net

Research AreaKey Finding/ObservationFuture Direction
Observed Effect Induces a sublethal locomotory defect in mosquito larvae (failure of directional swimming). researchgate.netnih.govCharacterize the effect in other susceptible insect species.
Hypothesized Mechanism Impairment of the head stabilization mechanism during swimming. researchgate.netUse high-resolution imaging and kinematic analysis to confirm the precise nature of the motor deficit.
Potential Target Possible interference with mouth brush deployment or function. researchgate.netInvestigate the neuromuscular control of mouth brushes and their interaction with this compound.
Molecular Target Currently unknown.Employ techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific binding site(s).

Further Investigation into Ecological Roles and Adaptive Significance

The evolved function and adaptive significance of this compound for Metarhizium anisopliae are currently elusive. researchgate.net The compound is produced by a fungus with a complex lifestyle, acting as a virulent insect pathogen, a beneficial plant endophyte, and a soil saprophyte. oup.comfrontiersin.orgnih.gov This ecological plasticity suggests that its secondary metabolites may serve diverse roles beyond direct pathogenicity.

Detailed Research Findings: Gene disruption experiments targeting the nonribosomal peptide synthetase (NPS) gene responsible for this compound production (MaNPS1) revealed that the compound is a spore-specific factor. asm.org However, the mutants lacking this compound showed no detectable difference in pathogenicity against beet armyworm and Colorado potato beetle compared to the wild type. asm.org This indicates that this compound is not a primary virulence factor in these specific host interactions. Furthermore, the compound shows no significant antimicrobial or self-inhibitory (autotoxic) effects. researchgate.net Researchers have explicitly stated that the observed locomotory defect in mosquitoes may not be directly related to the compound's primary evolved function. researchgate.net The production of a diverse array of secondary metabolites by Metarhizium species is thought to be key to their interactions and stress responses within their environment. oup.com

Future research should explore:

The role of this compound in mediating interactions with other soil microbes, potentially acting as a signaling molecule or competitive agent.

Its function in the endophytic phase of the fungus's life cycle, such as facilitating plant colonization or deterring herbivores through sublethal effects. frontiersin.orgmdpi.com

The contribution of this compound to the survival and persistence of M. anisopliae spores in the environment.

Exploring Potential in Novel Biocontrol Strategies Beyond Direct Virulence Factors

The lack of direct, acute toxicity and its classification as a non-essential virulence factor position this compound as a candidate for innovative biocontrol strategies that move beyond lethality. asm.org The focus would shift from killing pests outright to disrupting their behavior and life cycle, potentially making them more vulnerable to other control measures or environmental stresses.

Detailed Research Findings: The most prominent effect of this compound is the sublethal impairment of movement in mosquito larvae. researchgate.netnih.gov Such an effect, while not immediately fatal, could have significant downstream consequences for a pest population. Entomopathogenic fungi like Metarhizium are increasingly recognized for their multifaceted roles, including their ability to colonize plants as endophytes and produce compounds that can deter pests or enhance plant defenses. frontiersin.orgnih.gov The development of fungal strains with enhanced virulence or stress resistance through genetic engineering is an active area of research, suggesting that manipulating the production of specific metabolites could be a viable strategy. frontiersin.org

Future perspectives for novel biocontrol applications include:

Developing formulations that use this compound to disrupt the aquatic larval stages of disease vectors like mosquitoes, reducing their ability to feed and mature.

Investigating its potential as a feeding deterrent or behavior modifier for agricultural pests.

Exploring its synergistic effects when used in combination with other biocontrol agents (e.g., other fungi, bacteria, or natural enemies) or sublethal doses of conventional pesticides.

Assessing its role in endophytic-mediated plant protection, where the fungus lives within the plant and produces the compound to deter herbivory without the need for external application. nih.govmdpi.com

Q & A

Q. How should researchers navigate copyright and citation rules when using prior this compound data?

  • Methodological Answer :
  • Cite primary literature for synthesis protocols, bioactivity claims, and structural data .
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